cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane
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Overview
Description
cis-1,6-Dimethyl-7-oxabicyclo[410]heptane is a bicyclic ether compound with the molecular formula C8H14O It is a derivative of 7-oxabicyclo[410]heptane, featuring two methyl groups at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether bridge, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as inhibition of protein phosphatases, which are crucial in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic ether with a different ring structure.
1,2-Epoxycyclohexane: A simpler epoxide with a single ring structure.
1,6-Dimethyl-7-oxabicyclo[2.2.1]heptane: A similar compound with a different bicyclic framework.
Uniqueness
cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties.
Biological Activity
Cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with notable biological properties, including potential antioxidant, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H14O
- Molecular Weight : 142.20 g/mol
The compound features a bicyclic structure that contributes to its unique biological interactions.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay, the compound exhibited a notable ability to reduce free radicals.
Concentration (μg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
This indicates that as the concentration increases, the antioxidant activity also enhances, suggesting its potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
Research has indicated that this compound can modulate inflammatory pathways. It was found to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. The compound's mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in inflammation regulation .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Case Studies
- Study on Antioxidant Effects : A recent study evaluated the antioxidant capacity of this compound in a cellular model of oxidative stress induced by hydrogen peroxide. Results showed a significant reduction in cell death and ROS levels upon treatment with the compound.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema compared to control groups, highlighting its anti-inflammatory potential.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,6S)-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-7-5-3-4-6-8(7,2)9-7/h3-6H2,1-2H3/t7-,8+ |
InChI Key |
WNEUNPWLVWPBGB-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@@]1(O2)C |
Canonical SMILES |
CC12CCCCC1(O2)C |
Origin of Product |
United States |
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